molecular formula C19H24N2O4S B4851739 N-[3-(2-ethoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide

N-[3-(2-ethoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4851739
M. Wt: 376.5 g/mol
InChI Key: NOGQSRIFYQROIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-ethoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as EPPMB and is used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of EPPMB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
EPPMB has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. It has also been shown to have potential neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPPMB in lab experiments is its potential as a new drug candidate for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its full potential.

Future Directions

There are several potential future directions for research on EPPMB. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

EPPMB has been used in various scientific studies to understand its potential applications in the field of medicine. It has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurological disorders.

properties

IUPAC Name

N-[3-(2-ethoxyphenyl)propyl]-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-25-18-9-5-4-7-15(18)8-6-14-20-19(22)16-10-12-17(13-11-16)21-26(2,23)24/h4-5,7,9-13,21H,3,6,8,14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGQSRIFYQROIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-ethoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.